molecular formula C5H12BF3O B043523 Boron trifluoride tert-butyl methyl etherate CAS No. 123334-27-0

Boron trifluoride tert-butyl methyl etherate

Cat. No. B043523
M. Wt: 155.96 g/mol
InChI Key: QWGFHWYHOUAXSE-UHFFFAOYSA-N
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Description

Boron trifluoride tert-butyl methyl etherate, also known as Trifluoro(2-methoxy-2-methylpropane)boron, is a commonly used cationic polymerization catalyst . It is also used as a catalyst in the manufacture of cis-butadiene rubber and polyformaldehyde . It is a convenient source of boron trifluoride (BF3) in organic synthesis and is used as a Lewis acid for the activation of electrophiles .


Molecular Structure Analysis

The molecular structure of Boron trifluoride tert-butyl methyl etherate is represented by the linear formula: (CH3)3COCH3 · BF3 . The compound features tetrahedral boron coordinated to a diethylether ligand .


Chemical Reactions Analysis

Boron trifluoride tert-butyl methyl etherate is used as a reactant in the generation of diborane . It serves as a source of boron trifluoride according to the equilibrium: BF3OEt2 ↔ BF3 + OEt2. The BF3 binds to even weak Lewis bases, inducing reactions of the resulting adducts with nucleophiles .


Physical And Chemical Properties Analysis

Boron trifluoride tert-butyl methyl etherate has a molecular weight of 155.95 . It has a density of 1.381 g/mL at 25 °C .

Scientific Research Applications

  • It is utilized in the synthesis of new 7-chloro and 7-azido derivatives of ethyl 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate, contributing to the field of organic chemistry (Mironovich et al., 2017).

  • It aids in forming γ-lactones from quinoid γ-oxo-α,β-unsaturated carboxamides, a process important in organic synthesis (Verboom & Bos, 2010).

  • The compound is used for generating cyclic N-acyliminium ions, a significant step in various chemical reactions (Martin & Corbett, 1992).

  • It is involved in the one-pot synthesis of N-tert-butylsulfinylimines and homoallylamine derivatives from epoxides, showcasing its versatility in synthesis reactions (Lahosa et al., 2016).

  • This compound plays a key role as an intermediate for the synthesis of isoxazolidinyl nucleosides of the l-series, crucial for nucleoside chemistry (Merino et al., 2000).

  • It acts as a highly efficient catalyst in the synthesis of tert-butylamides via the modified Ritter reaction and in the selective amidation of benzonitrile in the presence of acetonitrile (Mokhtary & Najafizadeh, 2012).

  • The compound is used in the Fries rearrangement of hydroquinone diesters to synthesize acetylhydroquinone derivatives, essential in various synthetic applications (Boyer et al., 2000).

Safety And Hazards

Boron trifluoride tert-butyl methyl etherate is flammable and water-reactive. It is a corrosive material with a risk of ignition. Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

While specific future directions for Boron trifluoride tert-butyl methyl etherate are not mentioned in the search results, its use as a catalyst in various chemical reactions suggests potential for continued application in organic synthesis .

Relevant Papers Unfortunately, the search results did not provide specific papers related to Boron trifluoride tert-butyl methyl etherate .

properties

IUPAC Name

2-methoxy-2-methylpropane;trifluoroborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O.BF3/c1-5(2,3)6-4;2-1(3)4/h1-4H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGFHWYHOUAXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CC(C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583585
Record name 2-Methoxy-2-methylpropane--trifluoroborane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boron trifluoride tert-butyl methyl etherate

CAS RN

123334-27-0
Record name 2-Methoxy-2-methylpropane--trifluoroborane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boron trifluoride-tert-butyl methyl etherate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JV Romero - 2008 - search.proquest.com
The formation of boron containing materials using a variety of methods was explored. The pyrolysis of a metal boride precursor solution can be accomplished using a one-source …
Number of citations: 1 search.proquest.com
JD Caruso III - 2003 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 1 search.proquest.com

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